(4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C31H34N2O and its molecular weight is 450.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This oxazole derivative has been studied for its implications in medicinal chemistry, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes and pain.
- Molecular Formula : C31H34N2O
- Molecular Weight : 450.61 g/mol
- CAS Number : Not specified
COX-2 Inhibition
Research indicates that derivatives of oxazoles, including this compound, exhibit selective inhibition of COX-2. This enzyme is a target for non-steroidal anti-inflammatory drugs (NSAIDs) because of its role in the synthesis of prostaglandins that mediate inflammation and pain.
A study highlighted that related compounds showed a significant selectivity index for COX-2 over COX-1, with IC50 values indicating effective inhibition at low concentrations. For example, a structurally similar compound demonstrated an IC50 of approximately 2 µM for COX-2 while being ineffective against COX-1 at concentrations greater than 100 µM .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and the COX-2 active site. These studies suggest that the compound can effectively fit into the enzyme's binding pocket, facilitating its inhibitory action. The presence of dicyclopentylmethyl and diphenyl groups enhances hydrophobic interactions within the binding site .
Case Studies
- In Vivo Studies : In animal models of inflammation, compounds similar to this compound have shown reduced edema and pain response when administered prior to inflammatory stimuli. These findings support the potential therapeutic use of this compound in treating conditions like arthritis and other inflammatory disorders.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that modifications in the molecular structure could influence absorption and bioavailability. Compounds with bulky substituents like dicyclopentylmethyl displayed altered metabolic profiles compared to simpler analogs .
Research Findings Summary
Study Focus | Findings |
---|---|
COX-2 Inhibition | Selective inhibition with IC50 values indicating effectiveness at low doses. |
Molecular Docking | Effective binding to COX-2 active site with favorable interactions. |
In Vivo Studies | Reduction in inflammation and pain in animal models. |
Pharmacokinetics | Altered absorption and bioavailability based on structural modifications. |
特性
IUPAC Name |
(4R,5S)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O/c1-3-16-24(17-4-1)29-30(25-18-5-2-6-19-25)34-31(33-29)27-21-11-20-26(32-27)28(22-12-7-8-13-22)23-14-9-10-15-23/h1-6,11,16-23,28-30H,7-10,12-15H2/t29-,30+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUAFMKUWVCJPQ-IHLOFXLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。